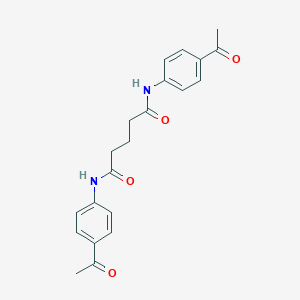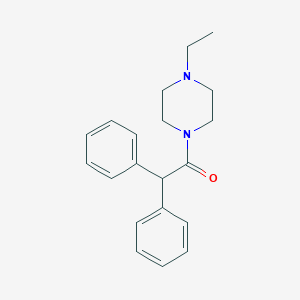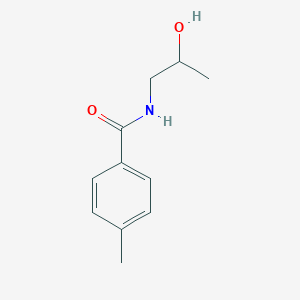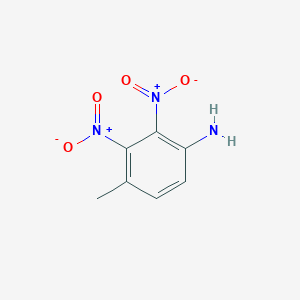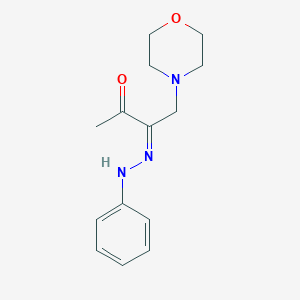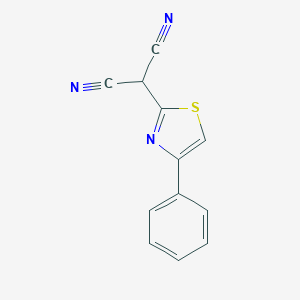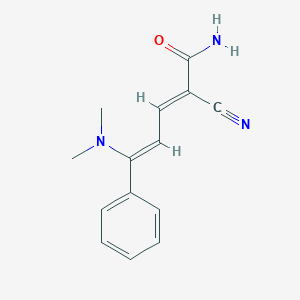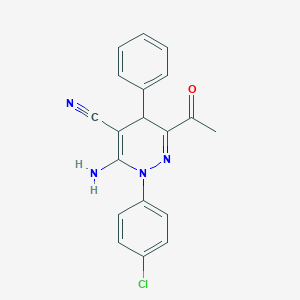![molecular formula C18H26N4O2S B250655 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide, also known as TAK-659, is a small molecule inhibitor that has been developed in recent years for the treatment of various types of cancer. It has shown promising results in preclinical trials and is currently being evaluated in clinical trials for its safety and efficacy.
Mécanisme D'action
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide inhibits the activity of several enzymes such as Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These enzymes are involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting their activity, this compound can induce apoptosis (cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It can inhibit the activation of B-cells, which are involved in the development of lymphoma and leukemia. It can also inhibit the production of cytokines, which are involved in the inflammatory response that promotes the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide is its specificity for BTK and other kinases involved in the signaling pathways of cancer cells. This makes it a promising candidate for targeted therapy. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Orientations Futures
There are several future directions for the development of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide. One of the main directions is the evaluation of its safety and efficacy in clinical trials for the treatment of various types of cancer. Another direction is the development of combination therapies that can enhance the efficacy of this compound. Additionally, the identification of biomarkers that can predict the response to this compound can help to personalize the treatment for individual patients.
Méthodes De Synthèse
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-acetylpiperazine, 2-bromo-1-(4-methylphenyl)ethanone, and thiohexanamide. The final product is obtained after several purification steps such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer such as lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several signaling pathways that are involved in the growth and survival of cancer cells.
Propriétés
Formule moléculaire |
C18H26N4O2S |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-4-9-17(24)20-18(25)19-15-7-5-6-8-16(15)22-12-10-21(11-13-22)14(2)23/h5-8H,3-4,9-13H2,1-2H3,(H2,19,20,24,25) |
Clé InChI |
DHHLNAQLLALMNP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
SMILES canonique |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


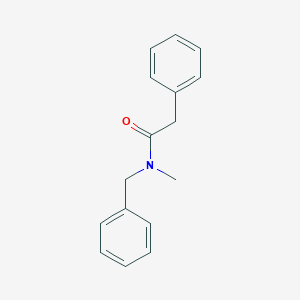
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)
